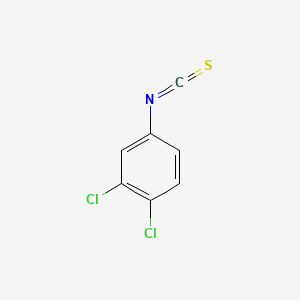

3,4-Dichlorophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBIEFWIIINTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216115 | |

| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-94-9 | |

| Record name | 1,2-Dichloro-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, 3,4-dichlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6590-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichlorophenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58BMT3A78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dichlorophenyl Isothiocyanate

Nucleophilic Addition Reactions with Amines and Other Nucleophiles

The electron-deficient carbon atom of the isothiocyanate group in 3,4-Dichlorophenyl isothiocyanate is highly susceptible to attack by nucleophiles.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of unsymmetrically substituted thioureas. ijacskros.com The reaction proceeds via a straightforward nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea (B124793) product. This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine reactant.

Table 2: Examples of Thiourea Derivatives Synthesized from this compound and Various Amines

| Amine Nucleophile | Resulting Thiourea Product |

| Ammonia | N-(3,4-Dichlorophenyl)thiourea |

| Aniline (B41778) | 1-(3,4-Dichlorophenyl)-3-phenylthiourea |

| Benzylamine | 1-Benzyl-3-(3,4-dichlorophenyl)thiourea |

| Cyclohexylamine | 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea |

| Diphenylamine | 1-(3,4-Dichlorophenyl)-3,3-diphenylthiourea |

Beyond simple amines, this compound reacts with a variety of other nucleophiles. For instance, its reaction with hydrazine (B178648) and its derivatives leads to the formation of thiosemicarbazides. rsc.orgrsc.org These reactions are also driven by the nucleophilic attack of the hydrazine nitrogen on the isothiocyanate carbon.

The reaction with alcohols and thiols can lead to the formation of O-alkyl/aryl thiocarbamates and dithiocarbamates, respectively. nih.govbeilstein-journals.org These reactions often require a catalyst or basic conditions to facilitate the nucleophilic attack of the less nucleophilic oxygen or sulfur atom. nih.govbeilstein-journals.org

Furthermore, the reaction with amino acids provides a pathway to thiourea-containing peptide analogs. The amino group of the amino acid acts as the nucleophile, attacking the isothiocyanate to form a thiourea linkage. mdpi.com This type of reaction is fundamental in peptide chemistry and for the development of peptidomimetics.

Reaction Mechanisms Initiated by this compound

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving isothiocyanates are crucial for the synthesis of various heterocyclic compounds. In the case of this compound, the presence of the reactive isothiocyanate group (-N=C=S) allows for cyclization with a suitably positioned nucleophile within the same molecule.

One notable example is the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides. nih.gov While this specific example doesn't directly use this compound, the underlying principle of an acid-induced intramolecular cyclization to form a sulfur-nitrogen containing heterocycle is highly relevant. nih.gov In a hypothetical scenario, if the 3,4-dichlorophenyl group were attached to a molecule with a proximate nucleophilic group, such as an amine or a hydroxyl group, intramolecular cyclization could be induced, leading to the formation of a fused heterocyclic system.

Another relevant reaction is the Scholl reaction, an intramolecular aryl-aryl cyclization that occurs in the presence of a Lewis acid like aluminum trichloride. researchgate.net For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide undergoes a nearly quantitative intramolecular cyclization to yield phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide. researchgate.net This demonstrates the potential for intramolecular cyclization involving aryl groups, which could be applicable to derivatives of this compound under appropriate conditions.

Intermolecular Cyclization Reactions for Heterocyclic Formation

This compound is a versatile reagent for intermolecular cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, initiating a sequence of reactions that culminates in a cyclic product.

A common application is the reaction with primary amines to form thioureas. These thiourea derivatives can then undergo further cyclization reactions. For instance, a three-component reaction involving isocyanides, elemental sulfur, and amines can lead to the formation of thioureas. nih.gov While this is a multi-component reaction, it highlights the role of the isothiocyanate precursor in forming the key thiourea intermediate.

Furthermore, isothiocyanates are key in the synthesis of various sulfur and nitrogen-containing heterocycles. rsc.org They can react with a variety of dinucleophiles to construct different ring systems. The specific products formed depend on the nature of the reacting partner and the reaction conditions.

The following table summarizes some potential intermolecular cyclization reactions involving this compound:

| Reactant | Resulting Heterocycle |

| Amines | Thioureas (can be further cyclized) |

| Hydrazines | Thiosemicarbazides (can lead to thiadiazoles) |

| Amino acids | Thiohydantoins |

| o-Phenylenediamines | Benzimidazoles |

Isomerization and Tautomerism Studies in Reaction Products

The products derived from reactions of this compound can exhibit isomerization and tautomerism. For example, in the synthesis of thiadiazolines from 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, different isomers can be formed. researchgate.net Although not directly involving this compound, this study illustrates the potential for isomeric products in related heterocyclic systems.

A common form of tautomerism observed in the products is the thione-thiol tautomerism in thiourea derivatives. The thiourea, formed from the reaction of this compound and an amine, can exist in equilibrium with its thiol tautomer. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the nitrogen atoms.

Catalytic Approaches in this compound Reactions

Catalysis plays a significant role in enhancing the efficiency and selectivity of reactions involving isothiocyanates. Various catalytic systems have been developed for the synthesis and transformation of these compounds.

In the synthesis of isothiocyanates from isocyanides and elemental sulfur, tertiary amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used as organocatalysts. nih.gov This approach offers a more sustainable alternative to traditional methods that use highly toxic reagents. nih.gov The catalytic cycle likely involves the activation of elemental sulfur by the amine catalyst. nih.gov

Copper catalysts have also been employed in the synthesis of isothiocyanates. For example, a copper-catalyzed reaction involving a difluorocarbene source and sulfur has been developed. mdpi.com The copper catalyst is believed to play a role in the formation of the reactive difluorocarbene intermediate. mdpi.com

Rhodium catalysts have also shown activity in the transformation of isocyanides to isothiocyanates in the presence of sulfur. mdpi.com

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to minimize environmental impact and improve safety. researchgate.netjetir.orgmdpi.com This involves the use of less hazardous reagents, safer solvents, and more energy-efficient processes. jetir.orgunibo.itgreenchemistry-toolkit.org

A key development in this area is the use of elemental sulfur as a sulfur source, which is more atom-efficient than traditional sulfurating agents like thiophosgene (B130339) or carbon disulfide. nih.govmdpi.com The amine-catalyzed sulfurization of isocyanides with elemental sulfur is a prime example of a greener synthetic route to isothiocyanates. nih.gov This method often utilizes more benign solvents such as Cyrene™ or γ-butyrolactone (GBL) and proceeds under moderate heating conditions. nih.gov

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. jetir.org These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, and designing safer chemicals. jetir.org In the context of this compound synthesis and reactions, applying these principles could involve:

Developing catalytic methods that reduce the need for stoichiometric reagents.

Using renewable starting materials where possible.

Minimizing the use of volatile and toxic organic solvents.

Designing processes that are more energy-efficient.

The following table outlines how green chemistry principles can be applied to the synthesis of this compound:

| Green Chemistry Principle | Application in Isothiocyanate Synthesis |

| Prevention | Designing synthetic routes that minimize by-product formation. |

| Atom Economy | Utilizing methods like the reaction of isocyanides with elemental sulfur to maximize the incorporation of reactant atoms into the final product. mdpi.com |

| Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents like phosgene (B1210022) and using safer alternatives. google.com |

| Safer Solvents and Auxiliaries | Employing greener solvents like Cyrene™ or GBL, or even solvent-free conditions. nih.gov |

| Design for Energy Efficiency | Using catalytic methods that allow for lower reaction temperatures and shorter reaction times. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the dichlorophenylamine precursor. |

By integrating these green chemistry principles, the synthesis and application of this compound can be made more environmentally friendly and sustainable.

Derivatives and Analogues of 3,4 Dichlorophenyl Isothiocyanate: Design, Synthesis, and Structural Characterization

Thiourea (B124793) Derivatives

Thiourea derivatives of 3,4-Dichlorophenyl isothiocyanate are key intermediates in the synthesis of more complex molecules. Their preparation and structural features have been a subject of considerable research.

Synthesis of Substituted Thioureas from this compound

The primary method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. rsc.org this compound serves as a readily available starting material for this purpose. The general approach involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group.

A common synthetic strategy is the reaction of this compound with various amines in a suitable solvent, such as acetone (B3395972) or ethanol (B145695). For instance, reacting this compound with heptanamidine hydrochloride in dry acetone yields 1-(3,4-dichlorophenyl)-3-(heptanimidoyl)-2-thiourea. sigmaaldrich.com Similarly, the reaction with anilines in refluxing ethanol is a standard procedure for obtaining the corresponding N-aryl-N'-(3,4-dichlorophenyl)thioureas. sigmaaldrich.com

Acylthioureas can also be synthesized. The process often starts with the in-situ generation of an aroyl isothiocyanate from the corresponding aroyl chloride and a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) in a solvent such as acetone or acetonitrile. nih.govutep.edu This is followed by the addition of an amine. To synthesize N-(3,4-Dichlorophenyl)-N′-(phenylacetyl)thiourea, phenylacetyl isothiocyanate is first prepared and then reacted with 3,4-dichloroaniline (B118046). google.com

An alternative route to N-monosubstituted thioureas like N-(3,4-Dichlorophenyl)thiourea involves refluxing 3,4-dichloroaniline with ammonium thiocyanate in the presence of hydrochloric acid and water. nih.govnih.gov

Table 1: Examples of Synthesized Thiourea Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

|---|---|---|---|

| This compound, Heptanamidine hydrochloride | 1-(3,4-Dichlorophenyl)-3-(heptanimidoyl)-2-thiourea | Dry acetone | sigmaaldrich.com |

| 3,4-Dichloroaniline, Ammonium thiocyanate, HCl | N-(3,4-Dichlorophenyl)thiourea | Water, Reflux | nih.gov |

| Phenylacetyl chloride, Potassium thiocyanate, 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-N′-(phenylacetyl)thiourea | Acetone | google.com |

| Aniline (B41778) derivatives, Allyl isothiocyanate | N-Aryl-N'-allylthiourea | Ethanol, Reflux | sigmaaldrich.com |

Structural Elucidation and Conformational Analysis of Thiourea Analogues

The structural features of thiourea derivatives derived from this compound have been extensively studied using single-crystal X-ray diffraction. These studies provide detailed insights into their molecular conformation and intermolecular interactions.

For the parent derivative, N-(3,4-Dichlorophenyl)thiourea, crystallographic analysis reveals that the molecule is not planar. nih.govnih.gov The benzene (B151609) ring is significantly twisted out of the mean plane of the thiourea fragment [—N—C(=S)—N], with a reported dihedral angle of 66.77 (3)°. nih.gov The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯S and N—H⋯Cl hydrogen bonds. nih.govnih.gov

In the case of N-(3,4-Dichlorophenyl)-N′-(phenylacetyl)thiourea, the molecule adopts a trans-cis configuration concerning the positions of the phenylacetyl and 3,4-dichlorophenyl groups relative to the sulfur atom across the C—N bonds. google.com The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. In the crystal, molecules are linked into chains along the c-axis by intermolecular N—H⋯O and C—H⋯O interactions. google.com The tendency to form such intra- and intermolecular hydrogen bonds is a characteristic feature of acylthiourea derivatives and plays a crucial role in determining their solid-state architecture. google.comselleckchem.com

Table 2: Crystallographic Data for 3,4-Dichlorophenyl Thiourea Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(3,4-Dichlorophenyl)thiourea | Triclinic | Pī | Dihedral angle between benzene ring and thiourea plane: 66.77 (3)°. 3D network via N—H⋯S and N—H⋯Cl bonds. | nih.gov |

| N-(3,4-Dichlorophenyl)-N′-(phenylacetyl)thiourea | Monoclinic | P2₁/c | trans-cis configuration. Intramolecular N—H⋯O and intermolecular N—H⋯O/C—H⋯O hydrogen bonds. | google.com |

Thiazolidinone and Related Sulfur-Containing Heterocyclic Derivatives

The thiourea derivatives discussed above are valuable precursors for the synthesis of various sulfur-containing heterocycles, including thiazolidinones and 2-aminobenzothiazoles.

Synthesis of Thiazolidinone Structures

4-Thiazolidinones are a prominent class of heterocyclic compounds synthesized from thiourea derivatives. A widely used method is the cyclocondensation reaction of a thiourea with an α-haloacetic acid or its ester. For example, N-(3,4-dichlorophenyl)thiourea can react with chloroacetyl chloride or mercaptoacetic acid to yield the corresponding 3-(3,4-dichlorophenyl)-thiazolidin-4-one derivative. nih.gov

Another common route involves a three-component condensation. The reaction between an aniline (like 3,4-dichloroaniline), an aldehyde, and thioglycolic acid provides a direct synthesis of N-substituted 4-thiazolidinones. nih.gov Alternatively, a pre-formed Schiff base (imine), generated from the condensation of a thiourea and an aldehyde, can undergo cyclization with mercaptoacetic acid in the presence of a catalyst like anhydrous ZnCl₂ to afford the 4-thiazolidinone (B1220212) ring. The synthesis of 2-iminothiazolidines has also been achieved through the cyclization of N-(2-hydroxyethyl)thioureas.

Synthesis of Thiazolidinofullerenes

Information regarding the specific synthesis of thiazolidinofullerenes starting from this compound could not be found in the provided search results. General methods for synthesizing fullerene derivatives with thiazolidine (B150603) rings exist, such as the reaction of fullerene epoxides with aryl isothiocyanates or the Prato reaction of C60 with amino acids and aldehydes, but none specifically utilize the this compound precursor. sigmaaldrich.comnih.gov

Synthesis of 2-Aminobenzothiazoles

N-(3,4-Dichlorophenyl)thiourea is a direct precursor for the synthesis of 2-amino-5,6-dichlorobenzothiazole. The classical method for this transformation is the oxidative cyclization of the arylthiourea. This reaction, often referred to as the Hugershoff synthesis, can be carried out by treating the arylthiourea with bromine in a solvent like acetic acid.

An alternative and widely used industrial process involves the cyclization of the arylthiourea in concentrated sulfuric acid. The reaction is typically catalyzed by the addition of a bromine source, such as hydrogen bromide, sodium bromide, or elemental bromine. For example, dissolving a dichlorophenylthiourea in 99-100% sulfuric acid and continuously adding catalytic amounts of aqueous hydrogen bromide leads to the formation of the corresponding 2-aminobenzothiazole. Other methods include copper(I)-catalyzed or iron(III)-catalyzed tandem reactions of a 2-haloaniline with an isothiocyanate.

Oxadiazole and Other Nitrogen-Containing Heterocyclic Derivatives

The reactivity of the isothiocyanate group in this compound allows for its incorporation into various nitrogen-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules.

1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from isothiocyanates. One common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate derivative to form a thiosemicarbazide (B42300) intermediate. luxembourg-bio.com This intermediate can then undergo cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole. luxembourg-bio.com For instance, the reaction of this compound with a suitable acid hydrazide would produce the corresponding N-(3,4-dichlorophenyl)thiosemicarbazide, which can then be cyclized.

Another approach involves the reaction of 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione with piperidine (B6355638) derivatives through a Mannich reaction, which has been used to generate novel compounds in moderate to good yields. researchgate.net The structures of these synthesized molecules are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR. researchgate.net

A general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles utilizes O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent for the cyclodesulfurization of thiosemicarbazides. luxembourg-bio.com This method offers advantages such as mild reaction conditions and simple work-up procedures. luxembourg-bio.com The thiosemicarbazide precursors are prepared by reacting hydrazides with isothiocyanates. luxembourg-bio.com

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can also be achieved through the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride. nih.gov

Table 1: Synthetic Methods for 1,3,4-Oxadiazole Derivatives

| Starting Materials | Reagents and Conditions | Product Type |

| Acid hydrazides, Isothiocyanates | Formation of thiosemicarbazide, then cyclodesulfurization | 2-Amino-1,3,4-oxadiazoles |

| 3,4-Dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione, Piperidine derivatives | Mannich reaction | Substituted 1,3,4-oxadiazoles |

| Hydrazides, Isothiocyanates | TBTU, DIEA, DMF, 50°C | 2,5-Disubstituted 1,3,4-oxadiazoles |

| Diacylhydrazines | Dehydrating agents (e.g., POCl3) | 1,3,4-Oxadiazoles |

Pyrrolo[2,1-a]isoquinolines are a class of fused heterocyclic compounds. While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives often involves multi-step sequences. These can include reactions like the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which can then be further elaborated. nih.gov Iron-catalyzed [3+2] cycloaddition reactions of tetrahydroisoquinolines with various partners represent a modern approach to constructing the dihydropyrrolo[2,1-a]isoquinoline core. researchgate.net

The synthesis of hybrid molecules incorporating both indole (B1671886) and triazole moieties has been an area of active research. A common strategy for creating these hybrids is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.govgdctuni.edu.in This approach involves the preparation of an indole derivative bearing either an azide (B81097) or an alkyne functionality and a triazole precursor with the complementary group. While the direct use of this compound in this context is not specified, it could potentially be incorporated into one of the reacting fragments.

Another synthetic route to indole-1,2,4-triazole hybrids starts from 1H-indole-3-carbohydrazide. nih.gov This carbohydrazide (B1668358) can be reacted with an isothiocyanate, such as allyl or phenyl isothiocyanate, followed by treatment with a base to form a thiol derivative. nih.gov This intermediate can then be further reacted to build the triazole ring and introduce other substituents. nih.gov

Functionalized Probes and Conjugates

The isothiocyanate group is well-suited for bioconjugation due to its reactivity with primary amine groups found in proteins and other biomolecules, forming a stable thiourea linkage. This property allows for the development of functionalized probes and conjugates. For instance, isothiocyanate-functionalized chelators have been synthesized and conjugated to peptides for applications in radiopharmaceutical chemistry. nih.gov The conjugation can be performed under mild conditions, often in a mixed solvent system with a base like triethylamine (B128534) to facilitate the reaction while minimizing hydrolysis of the isothiocyanate. nih.gov

Structure-Activity Relationship (SAR) Studies in Designed Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired biological activities. In the context of derivatives from this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological effects.

For example, in a series of 3β-(4-alkylthiophenyl)tropane derivatives, replacing a 4'-methoxy group with a 4'-methylthio group was investigated to understand its effect on binding to monoamine transporters. nih.gov Further modifications, including varying the alkyl chain length of the thioether and oxidizing the sulfur to a sulfinyl or sulfonyl group, provided valuable insights into the SAR for this class of compounds. nih.gov Similarly, for indole-triazole hybrids designed as tubulin polymerization inhibitors, SAR studies revealed that the nature of the substituent on the phenyl ring and the presence of an oxime moiety significantly influenced their anticancer activity.

These studies help in identifying the key structural features responsible for the observed activity and guide the design of more potent and selective compounds.

Biological Activities and Mechanistic Investigations of 3,4 Dichlorophenyl Isothiocyanate and Its Derivatives

Antimicrobial Activity Research

The isothiocyanate functional group is known for its reactivity, particularly towards biological nucleophiles like thiol groups, which underpins the antimicrobial effects observed in this class of compounds. Derivatives of 3,4-Dichlorophenyl isothiocyanate have been synthesized and evaluated for their ability to combat bacteria, fungi, and parasites.

Antibacterial Activity and Mechanisms of Action

While direct studies on the antibacterial activity of this compound are not prominent, its derivatives have shown notable efficacy. Research into thiosemicarbazides synthesized from this compound has identified potent antibacterial agents. For instance, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide demonstrated good antimicrobial efficacy against both susceptible and resistant bacterial strains. ucl.ac.be This derivative exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis. ucl.ac.be Further modifications led to a dichlorinated diacylthiosemicarbazide analog with improved activity against these strains. ucl.ac.be

The mechanism of action for these derivatives has been linked to the inhibition of essential bacterial enzymes. The salicylaldehyde-4(N)-(3,4-dichlorophenyl) thiosemicarbazone derivative was found to be a potent inhibitor of D-alanine:D-alanine ligase (Ddl), an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. ucl.ac.be This inhibition disrupts cell wall integrity, leading to bacterial cell death. The general mechanism for isothiocyanates involves the electrophilic carbon of the -N=C=S group reacting with nucleophilic groups (like sulfhydryl or amine groups) in amino acids, which can lead to enzyme inactivation and the induction of oxidative stress responses in bacteria. nih.govselleckchem.com

Table 1: Antibacterial Activity of this compound Derivatives An interactive data table summarizing the Minimum Inhibitory Concentration (MIC) of various derivatives against Gram-positive bacteria.

| Derivative | Target Organism | MIC (µM) | Source(s) |

|---|---|---|---|

| 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | S. aureus ATCC 25923 | 100 | ucl.ac.be |

| 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | E. faecalis ATCC 29212 | 50.0 | ucl.ac.be |

| Dichlorinated diacylthiosemicarbazide analog (Compound 35) | S. aureus / E. faecalis | 25.0 - 50.0 | ucl.ac.be |

| 4-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. aureus / E. faecalis | 400 | ucl.ac.be |

Antifungal Activity and Mechanisms of Action

Derivatives of this compound have also been investigated for their antifungal properties. A thiazolidinone derivative synthesized from this compound demonstrated complete growth inhibition of the pathogenic fungus Cryptococcus neoformans at a concentration of 32 µg/mL. researchgate.netekb.eg Another study noted that while a series of acefylline-triazole hybrids showed no pronounced antifungal activity, one derivative bearing a 3,4-dichlorophenyl group was active against all tested fungal strains. researchgate.net

The general antifungal mechanisms of isothiocyanates are multifaceted. They are known to interfere with critical cellular processes. For example, allyl isothiocyanate has been shown to inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, and to arrest the cell cycle, ultimately inducing apoptosis in Candida albicans. mdpi.comnusserlab.hu Isothiocyanates can also induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage.

Table 2: Antifungal Activity of a this compound Derivative An interactive data table showing the inhibitory activity of a thiazolidinone derivative.

| Derivative | Target Organism | Inhibitory Concentration | Source(s) |

|---|---|---|---|

| 2-(3,4-Dichlorophenylimino)-3-allyl-thiazolidin-4-one | Cryptococcus neoformans | 32 µg/mL (Full Inhibition) | researchgate.netekb.eg |

Anti-Parasitic Activity

The broader class of isothiocyanates is recognized for its anti-parasitic activities. mdpi.com While this compound is included in commercially available anti-parasitic compound libraries, specific research detailing its efficacy and mechanism of action against particular parasites is limited in the available literature. selleckchem.com The activity of this class of compounds is often attributed to their ability to react with and inactivate essential proteins in parasites.

Anticancer Activity Research

The development of novel anticancer agents is a significant area of research, and derivatives of this compound have emerged as promising candidates. These compounds have demonstrated cytotoxicity against various cancer cell lines and engage with multiple pathways that control cancer cell proliferation and survival.

In Vitro Cytotoxicity and Anti-Proliferative Studies on Cancer Cell Lines

The 3,4-dichlorophenyl moiety has been incorporated into various molecular scaffolds to enhance anticancer activity. An indole-1,2,4-triazole hybrid containing this group (compound 8b) showed excellent cytotoxic efficacy against the Hep-G2 human liver cancer cell line, with a cell viability of 10.99 ± 0.59%, a potency comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net Similarly, an acefylline-triazole derivative featuring the 3,4-dichlorophenyl group was the most potent compound in its series against the same cell line, reducing cell viability to 22.55 ± 0.95%. researchgate.net

Furthermore, a related compound, 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate, exhibited significant cytotoxic effects against both HepG-2 liver cancer and MDA-MB-231 breast cancer cell lines, with a reported IC₅₀ value of 15 µM for both. A series of 2-iminothiazolidin-4-ones derived from this compound also showed in vitro anticancer activity against melanoma and breast cancer cells. researchgate.net

Table 3: In Vitro Cytotoxicity of this compound Derivatives and a Related Compound An interactive data table summarizing the anti-proliferative effects on human cancer cell lines.

| Compound | Cancer Cell Line | Activity Measurement | Value | Source(s) |

|---|---|---|---|---|

| Indole-1,2,4-triazole-N-phenyl acetamide (B32628) hybrid (8b) | Hep-G2 (Liver) | % Cell Viability | 10.99 ± 0.59 | researchgate.net |

| Acefylline-triazole hybrid | Hep-G2 (Liver) | % Cell Viability | 22.55 ± 0.95 | researchgate.net |

| 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate | Hep-G2 (Liver) | IC₅₀ | 15 µM | |

| 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate | MDA-MB-231 (Breast) | IC₅₀ | 15 µM |

Mechanistic Investigations of Anticancer Activity (e.g., Apoptosis Induction, Oxidative Stress Pathways, DNA Repair Disruption)

While mechanistic studies specifically for this compound are sparse, the broader family of isothiocyanates (ITCs) has well-documented anticancer mechanisms that are likely shared by these derivatives.

Apoptosis Induction: ITCs are potent inducers of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov This is a crucial mechanism for eliminating malignant cells. The process is often mediated through the activation of key signaling pathways like the MAPK pathway and the induction of caspases, which are the executioner enzymes of apoptosis. nih.gov

Oxidative Stress Pathways: Many ITCs, including phenethyl isothiocyanate (PEITC), exert their anticancer effects by modulating the cellular redox balance. mdpi.com They can substantially increase intracellular reactive oxygen species (ROS) and deplete glutathione (B108866) (GSH), a major cellular antioxidant. mdpi.com While a moderate level of ROS can promote cell proliferation, excessive ROS creates a state of severe oxidative stress that damages cellular components and triggers cell death, a vulnerability that can be exploited in cancer cells. mdpi.com

DNA Repair Disruption: A key anticancer strategy of ITCs involves the induction of DNA damage and the simultaneous impairment of DNA repair mechanisms in cancer cells. iiarjournals.org Studies on allyl isothiocyanate (AITC) show it can cause DNA double-strand breaks, considered the most lethal type of DNA damage. iiarjournals.org Mechanistically, ITCs can increase the phosphorylation of DNA damage-sensing proteins like ATM and ATR, as well as the damage marker γ-H2A.X. iiarjournals.org Concurrently, they can decrease the levels of key DNA repair proteins such as DNA-dependent protein kinase (DNA-PK). iiarjournals.org This dual action of causing damage while preventing its repair creates a level of genomic instability that is unsustainable for the cancer cell, leading to apoptosis.

Antioxidant Activity Studies and Mechanisms

Isothiocyanates are recognized for their antioxidant properties, which can be both direct and indirect. nih.govnih.gov While direct radical scavenging has been investigated for some isothiocyanates, a primary mechanism of antioxidant activity is the induction of phase II detoxification enzymes. mdpi.comnih.gov This indirect antioxidant action is largely mediated through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov

Under normal conditions, Nrf2 is kept inactive through binding to Keap1, which leads to its degradation. researchgate.net However, electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, disrupting the Nrf2-Keap1 complex. researchgate.net This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various genes. mdpi.comnih.gov This binding initiates the transcription of a suite of cytoprotective proteins, including:

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007), iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones, preventing them from participating in redox cycling and the generation of reactive oxygen species (ROS). mdpi.com

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, neutralizing them and facilitating their excretion. mdpi.com

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. mdpi.com

While specific studies on the antioxidant activity of this compound are not widely available, the presence of the isothiocyanate group suggests it may operate through these established mechanisms. The electrophilic nature of the –N=C=S group is the key driver for the activation of the Nrf2 pathway, a characteristic shared among isothiocyanates. researchgate.net

Plant Biology Research: Ethylene (B1197577) Response Mimicry and Plant Hormone Regulation

In plants, isothiocyanates are primarily known as defense compounds. numberanalytics.com They are stored in an inactive form as glucosinolates and are released upon tissue damage, which brings them into contact with the enzyme myrosinase. mdpi.comnumberanalytics.com The released isothiocyanates can deter herbivores and inhibit the growth of pathogens. numberanalytics.com

Beyond their role in defense, isothiocyanates are involved in modulating plant stress responses and hormone signaling pathways. numberanalytics.com Plant hormones, or phytohormones, are signaling molecules that regulate all aspects of plant growth and development at very low concentrations. wikipedia.orgnih.gov Key phytohormones include auxins, cytokinins, gibberellins, abscisic acid, and ethylene. nih.gov

Ethylene, a gaseous hormone, is crucial for a wide range of processes, including fruit ripening, senescence, and responses to both biotic and abiotic stress. nih.govresearchgate.net The ethylene signaling pathway is a well-studied cascade that is initiated by ethylene binding to receptors, leading to the activation of downstream transcription factors, such as the ETHYLENE RESPONSE FACTOR (ERF) family. nih.gov

Isothiocyanates can interact with various plant hormone signaling pathways, including that of ethylene. numberanalytics.com This interaction can be complex and may involve:

Crosstalk between different hormone pathways. numberanalytics.com

Regulation of hormone biosynthesis and degradation. numberanalytics.com

Modulation of downstream signaling components. numberanalytics.com

While there is no specific research available on this compound mimicking ethylene responses or its specific role in plant hormone regulation, the general activity of isothiocyanates in plant defense and stress signaling suggests a potential for such interactions. Their ability to induce oxidative stress as part of their defense mechanism can trigger signaling cascades that overlap with hormone-regulated stress responses. numberanalytics.com

Receptor Binding and Fluorescent Labeling Studies (e.g., Opioid Receptors)

The reactivity of the isothiocyanate group makes it a useful tool for labeling biological molecules. Isothiocyanates can form stable covalent bonds with nucleophilic groups on proteins, such as the amine groups of lysine (B10760008) residues. nih.govnih.gov This property has been exploited to create fluorescent probes for studying receptor localization and function. nih.govnih.govscience.govgoogle.comrsc.org

A derivative of this compound has been synthesized and identified as a selective and long-lasting antagonist for the kappa opioid receptor. nih.gov This compound, 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, functions as an affinity label, a molecule that binds to a receptor and then forms a covalent bond, allowing for the study of the receptor's properties. nih.gov

Opioid receptors, which include the mu, delta, and kappa subtypes, are the primary targets for opioid drugs and are involved in pain perception and other physiological processes. painphysicianjournal.com Affinity labels are valuable tools in pharmacology for characterizing these receptors. nih.gov

The general strategy for creating fluorescent probes often involves coupling a fluorescent molecule, such as fluorescein (B123965) isothiocyanate (FITC), to a ligand that binds to a specific receptor. science.govgoogle.com The resulting fluorescent ligand can then be used to visualize the receptor in cells and tissues.

Table 1: Example of a this compound Derivative in Receptor Binding

Interactive Table

| Compound Name | Target Receptor | Activity | Research Application |

|---|---|---|---|

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Kappa Opioid Receptor | Selective and long-lasting antagonist | Affinity labeling of the kappa opioid receptor nih.gov |

Enzyme Inhibition Research

The electrophilic nature of the isothiocyanate group allows these compounds to react with and inhibit a variety of enzymes. nih.govresearchgate.net This inhibition is often achieved through the covalent modification of cysteine residues in the enzyme's active site or other critical regions. researchgate.net

Isothiocyanates have been shown to inhibit several classes of enzymes, including:

Cholinesterases: A study on various phenyl isothiocyanates demonstrated their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for neurotransmission. nih.govresearchgate.net For example, 2-methoxyphenyl isothiocyanate showed an IC50 of 0.57 mM for acetylcholinesterase. nih.govresearchgate.net

Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of a wide range of compounds, including drugs and carcinogens. Some isothiocyanates can selectively inhibit specific P450 enzymes, which is a key mechanism of their chemopreventive effects. nih.govumn.edu

Other Enzymes: Isothiocyanates have been reported to inhibit other enzymes involved in various cellular processes. nih.govumn.edu

Anti-Inflammatory Activities

Isothiocyanates, particularly sulforaphane (B1684495), have been extensively studied for their anti-inflammatory effects. mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov The mechanisms underlying these activities are often linked to their antioxidant properties and their ability to modulate key inflammatory signaling pathways.

A primary anti-inflammatory mechanism of isothiocyanates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in inflammation by controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comnih.gov

Isothiocyanates can also suppress inflammation by inhibiting the expression of pro-inflammatory enzymes such as:

Cyclooxygenase-2 (COX-2): An enzyme that produces prostaglandins, which are key mediators of inflammation and pain. mdpi.comnih.gov Phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate have been shown to inhibit COX-2 by approximately 99% at a concentration of 50 μM. nih.gov

Inducible nitric oxide synthase (iNOS): An enzyme that produces large amounts of nitric oxide, which can contribute to inflammation and tissue damage. mdpi.comnih.gov

The anti-inflammatory effects of isothiocyanates are also connected to the activation of the Nrf2 pathway. nih.gov As mentioned in the antioxidant section, Nrf2 upregulates the expression of antioxidant enzymes, which can help to mitigate the oxidative stress that often accompanies and exacerbates inflammation. nih.gov

Although specific studies on the anti-inflammatory activity of this compound are limited, the established mechanisms for other isothiocyanates provide a strong basis for its potential in this area. mdpi.comnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Interactive Table

| Compound Name |

|---|

| This compound |

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide |

| 2-Methoxyphenyl isothiocyanate |

| 3-Methoxyphenyl isothiocyanate |

| Abscisic acid |

| Acetylcholinesterase |

| Auxins |

| Biliverdin |

| Bilirubin |

| Butyrylcholinesterase |

| Carbon monoxide |

| Cyclooxygenase-2 (COX-2) |

| Cytokinins |

| Ethylene |

| Fluorescein isothiocyanate (FITC) |

| Gibberellins |

| Glutamate-cysteine ligase (GCL) |

| Glutathione |

| Glutathione S-transferases (GSTs) |

| Heme oxygenase-1 (HO-1) |

| Inducible nitric oxide synthase (iNOS) |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Phenyl isothiocyanate |

| Sulforaphane |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3,4-Dichlorophenyl isothiocyanate, these computational methods offer a detailed understanding of its electronic structure and vibrational modes, as well as its preferred three-dimensional arrangement.

DFT calculations would typically be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the two chlorine atoms and the isothiocyanate group is expected to influence the electron density distribution across the phenyl ring and impact these frontier orbital energies.

In the realm of vibrational spectroscopy, DFT is instrumental in predicting the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for precise assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic vibrational modes of the isothiocyanate (-N=C=S) group, as well as the C-Cl and aromatic C-H stretching and bending vibrations, can be accurately assigned. Studies on related chlorinated phenyl isocyanates have demonstrated that C-Cl stretching vibrations typically appear in the range of 760-505 cm⁻¹.

A hypothetical table of calculated electronic properties for this compound based on DFT is presented below. It is important to note that these are representative values and would need to be confirmed by specific calculations.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.5 | Debye |

The three-dimensional structure of this compound is crucial for its chemical behavior. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.

Using DFT or other ab initio methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These optimized geometric parameters provide a precise model of the molecule's structure. For example, the planarity of the phenyl ring and the orientation of the isothiocyanate group relative to the ring are key structural features that would be determined. Research on similar molecules like phenyl isocyanate and phenyl isothiocyanate using microwave spectroscopy and ab initio calculations has provided detailed insights into their planar structures and the CNC bond angles, which are valuable for contextualizing the expected geometry of the dichlorinated analogue.

Below is a table of hypothetical optimized geometric parameters for this compound.

| Parameter | Predicted Value | Unit |

| C-N Bond Length | 1.40 | Å |

| N=C Bond Length | 1.21 | Å |

| C=S Bond Length | 1.58 | Å |

| C-Cl (meta) Bond Length | 1.74 | Å |

| C-Cl (para) Bond Length | 1.73 | Å |

| C-N=C Angle | 175 | Degrees |

| N=C=S Angle | 178 | Degrees |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are powerful tools for investigating the interactions of molecules with their environment, particularly with biological macromolecules. These methods are essential for predicting how this compound might behave in a biological context.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates.

While specific molecular docking studies featuring this compound are not prominently published, the methodology is well-established. In a typical docking study, the 3D structure of the target receptor is obtained from a protein database. The this compound molecule would then be computationally "docked" into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a molecular docking study would reveal the most likely binding mode of this compound and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the potential biological activity of the compound. For instance, studies on other isothiocyanates have successfully used molecular docking to explore their interactions with various protein targets.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. An MD simulation of this compound, either in solution or bound to a receptor, would offer insights into its conformational flexibility, stability, and the thermodynamics of its interactions.

Starting from a docked pose, an MD simulation can be performed to assess the stability of the predicted ligand-receptor complex. The simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific time period. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. These simulations can also reveal the role of solvent molecules in the binding process and provide a more detailed understanding of the dynamic nature of the ligand-receptor interaction.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the experimental characterization of chemical compounds. A combination of different spectroscopic methods is typically used to confirm the identity and purity of a synthesized compound like this compound and to probe its structural details.

Experimental spectroscopic data for this compound is available from various sources. The National Institute of Standards and Technology (NIST) provides mass spectrometry data and indicates the availability of an IR spectrum nist.gov. Commercial suppliers also often provide basic spectroscopic data. For the closely related 3,4-Dichlorophenyl isocyanate, more extensive spectral data, including NMR, FTIR, Raman, and mass spectra, are available and can serve as a useful comparison nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group, typically in the region of 2000-2200 cm⁻¹. Other significant peaks would correspond to the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound would show signals for the three aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the phenyl ring. The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbon of the isothiocyanate group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight nist.gov. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a characteristic feature.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, can be strong in the Raman spectrum.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic ring and the isothiocyanate group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak typically appears in the region of 2000-2100 cm⁻¹. Other significant absorptions include C-Cl stretching vibrations in the fingerprint region and aromatic C-H and C=C stretching vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2100 (Strong) |

| Aromatic C=C | Stretch | 1400 - 1600 (Medium) |

| C-Cl | Stretch | 600 - 800 (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (Weak) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization mass spectrum, this compound will show a distinct molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₇H₃Cl₂NS, the exact mass can be calculated and compared to the experimental value with a high degree of precision (typically within a few parts per million). This confirms the molecular formula and rules out other potential structures with the same nominal mass. HRMS analysis of a derivative of this compound has confirmed a calculated m/z [M+H]⁺ of 312.0123, which was in agreement with the found value. mdpi.comnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₇H₃Cl₂NS |

| Nominal Mass | 203 u |

| Isotopic Pattern | M⁺, [M+2]⁺, [M+4]⁺ in ~9:6:1 ratio |

| Key Fragments | Loss of Cl, NCS |

X-ray Diffraction Analysis for Solid-State Structures

A crystal structure determination would reveal:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Molecular Conformation: The planarity of the phenyl ring and the geometry of the isothiocyanate group.

Crystal Packing: How the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence of non-covalent interactions such as π–π stacking or halogen bonding (Cl···Cl or Cl···S interactions), which stabilize the crystal structure. nih.govnih.gov

For example, studies on other dichlorophenyl derivatives have revealed the importance of dispersion forces and intermolecular interactions, such as Cl···Cl contacts and π–π stacking, in stabilizing the crystal packing. aalto.firesearchgate.netnih.gov

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum reveals information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. Based on data for 1,2-dichlorobenzene, which serves as a structural analogue for the chromophore, significant absorption is expected below 300 nm. researchgate.netfishersci.fi The spectrum would likely show multiple bands corresponding to π → π* transitions within the dichlorinated benzene (B151609) ring.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many isothiocyanate derivatives, such as Fluorescein (B123965) isothiocyanate (FITC), are highly fluorescent and used as labeling agents, this property is primarily due to the larger conjugated fluorophore they are attached to. nih.gov The intrinsic fluorescence of this compound itself is expected to be weak. The presence of heavy atoms like chlorine can promote intersystem crossing to the triplet state, which often quenches fluorescence in favor of phosphorescence. Any emission would likely be investigated in the context of its potential as a molecular probe, though significant intrinsic fluorescence is not an anticipated characteristic.

Analytical Methodologies and Detection in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of isothiocyanates, providing powerful methods for separating these compounds from complex mixtures for subsequent identification and quantification. bibliotekanauki.pl Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques utilized in this field. mdpi.com

HPLC is a widely adopted technique for the analysis of isothiocyanates due to its high resolution and sensitivity. mdpi.com For compounds that may lack strong UV chromophores, pre-column derivatization is a common strategy to enhance detection. mdpi.comscholarsresearchlibrary.com A frequently used derivatization reaction is the cyclocondensation of isothiocyanates with 1,2-benzenedithiol. mdpi.comresearchgate.net This reaction is highly selective for isothiocyanates and yields a product, 1,3-benzodithiole-2-thione, which can be readily detected and quantified. nih.gov The sensitivity of this method can be significantly increased, reaching the picomole level, by separating the cyclocondensation product using a simple isocratic HPLC method. nih.gov

Another approach involves converting volatile isothiocyanates into more stable and nonvolatile dithiocarbamates, for example, by reacting them with N-acetylcysteine. These derivatives can then be quantified using the cyclocondensation reaction followed by HPLC analysis. nih.gov

| HPLC Method Parameter | Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | scholarsresearchlibrary.com |

| Derivatization Agent | Phenyl isothiocyanate (PITC) for analytes with primary/secondary amines to increase UV absorbance. | scholarsresearchlibrary.com |

| Stationary Phase | C18 columns are commonly used. | scholarsresearchlibrary.comresearchgate.net |

| Mobile Phase | Typically a gradient system of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. | scholarsresearchlibrary.com |

| Detection | UV Detector, often set at a specific wavelength (e.g., 254 nm) suitable for the derivatized product. | scholarsresearchlibrary.com |

This table represents typical parameters for HPLC analysis of compounds derivatized with isothiocyanates, which is a related application demonstrating the utility of the technique.

Gas chromatography is another dominant analytical technique, particularly well-suited for volatile compounds. bibliotekanauki.pl When coupled with various detectors, GC offers excellent separation efficiency and is a primary method for determining organic compounds in various samples. bibliotekanauki.plchromatographyonline.com For less volatile or thermally unstable isothiocyanates, derivatization may be necessary to improve their chromatographic behavior.

The combination of GC with mass spectrometry (GC-MS) is especially powerful, providing both qualitative and quantitative analysis of organic pollutants with a high degree of certainty. bibliotekanauki.pl

| GC Method Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or GC with other detectors (e.g., Flame Ionization Detector). | bibliotekanauki.plnih.gov |

| Sample Preparation | May involve solvent extraction followed by polymer dissolution for complex matrices. | nih.gov |

| Carrier Gas | Inert gases such as nitrogen or helium are typically used. | chromatographyonline.com |

| Column | Capillary columns with various stationary phases are selected based on the analyte's polarity. | bibliotekanauki.pl |

| Detection | Mass Spectrometry (MS), particularly triple quadrupole (MS/MS) for high sensitivity and selectivity. | nih.gov |

This table outlines general parameters for GC analysis, which are applicable to the analysis of isothiocyanates.

Mass Spectrometry Applications in Qualitative and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 3,4-Dichlorophenyl isothiocyanate. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge ratios of the fragments are plotted against their relative abundance.

For this compound (C₇H₃Cl₂NS), the molecular weight is approximately 204.08 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak corresponding to this mass, as well as characteristic isotopic peaks due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The NIST WebBook provides reference mass spectrum data for this compound, which is crucial for its identification in unknown samples. nist.gov

When coupled with chromatographic techniques like GC-MS or LC-MS, mass spectrometry allows for the separation of the analyte from a complex mixture before its detection, providing enhanced specificity and very low limits of detection. bibliotekanauki.plnih.gov

| Mass Spectrometry Data | Value | Reference |

| Formula | C₇H₃Cl₂NS | nist.gov |

| Molecular Weight | 204.076 g/mol | nist.gov |

| CAS Registry Number | 6590-94-9 | nist.gov |

| Ionization Method | Electron Ionization (EI) is a common method for generating a mass spectrum. | nist.gov |

| Key Feature | The mass spectrum is available in the NIST/EPA/NIH Mass Spectral Library for reference. | nist.gov |

Capillary Electrophoresis for Compound Determination

Capillary electrophoresis (CE) is a high-performance separation technique that utilizes an electric field to separate analytes based on their electrophoretic mobility. mdpi.comyoutube.com This mobility is influenced by the analyte's charge, size, and shape, as well as the properties of the background electrolyte. youtube.com CE offers several advantages, including high efficiency, short analysis times, and the requirement of only very small sample volumes. nih.govmdpi.com

Capillary zone electrophoresis (CZE) is the most common mode of CE. mdpi.com While direct applications for this compound are not extensively documented in readily available literature, the technique is broadly applicable to the analysis of charged and neutral molecules. mdpi.com For neutral compounds like many isothiocyanates, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. The versatility of CE, with its various separation modes and detector couplings (e.g., UV-Vis, laser-induced fluorescence, MS), makes it a viable and "green" alternative for the analysis of a wide range of compounds. mdpi.commdpi.com

Sample Preparation and Extraction Procedures for Isothiocyanates in Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of isothiocyanates, especially when they are present in complex matrices like biological tissues or environmental samples. nih.gov The primary goal is to isolate the analyte of interest from interfering substances that could compromise the analytical results. researchgate.net

The choice of extraction method depends on the physicochemical properties of the specific isothiocyanate, such as its polarity and volatility, as well as the nature of the sample matrix. nih.gov

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a solution by adsorbing them onto a solid sorbent, which is then washed to remove impurities before the analyte is eluted with a suitable solvent.

Solvent Extraction: Conventional solvent extraction, often using chlorinated solvents, is widely applied. mdpi.com However, there is a growing trend towards developing more eco-friendly extraction methods. mdpi.com

For isothiocyanates derived from natural sources (e.g., glucosinolate hydrolysis in cruciferous vegetables), sample processing steps such as pulverization and control of enzymatic activity are crucial to ensure accurate quantification. mdpi.comnih.gov The development of a generic, systematic procedure for sample preparation is essential for creating standardized methods for the analysis of compounds in complex matrices. researchgate.net

Toxicological Research and Mechanistic Studies of 3,4 Dichlorophenyl Isothiocyanate and Its Relevant Derivatives

Cytotoxic Mechanisms of 3,4-Dichlorophenyl Isothiocyanate Derivatives on Normal Cell Lines

Detailed research specifically investigating the cytotoxic mechanisms of 3,4-dicholorophenyl isothiocyanate derivatives on normal, non-cancerous cell lines is limited in publicly available scientific literature. However, studies on structurally related compounds provide some insight into the potential effects of the 3,4-dichlorophenyl moiety.

Research into a series of 1,3-disubstituted thiourea (B124793) derivatives, which share structural similarities with isothiocyanates, has evaluated their cytotoxic activity against both cancerous and normal human cell lines. One of these derivatives featured the 3,4-dichlorophenyl group. In a study, the cytotoxicity of these compounds was tested against a panel of human cancer cell lines and, importantly, against the non-cancerous human keratinocyte cell line, HaCaT.

The 3,4-dichlorophenyl-substituted thiourea derivative demonstrated high cytotoxic activity against several cancer cell lines. Crucially, it also showed a degree of selectivity, being less toxic to the normal HaCaT cells compared to the cancer cells. This selectivity is a key parameter in evaluating the potential of a compound for further study. The specific mechanisms of cytotoxicity in this thiourea derivative involved the induction of apoptosis, or programmed cell death, in the cancer cell lines.

Table 1: Cytotoxicity of a 3,4-Dichlorophenyl-Substituted Thiourea Derivative

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. SW620 |

|---|---|---|---|

| SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | 1.0 |

| HaCaT | Normal Human Keratinocyte | >25 | >16.5 |

IC50 represents the concentration of a compound that inhibits 50% of cell growth. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is the ratio of the IC50 for the normal cell line to the IC50 for a cancer cell line; a higher SI indicates greater selectivity for cancer cells.

General Isothiocyanate Toxicity Profiles and Safety Considerations in Research

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables like broccoli and cabbage. nih.govnih.gov They are known for their biological activities, which stem from the electrophilic nature of the isothiocyanate group (-N=C=S). nih.gov This reactivity allows them to interact with biological nucleophiles, most notably the thiol groups in cysteine residues of proteins. nih.gov

The primary mechanism of action for isothiocyanates involves the modulation of various cellular pathways. They are recognized as potent inducers of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. nih.gov This is largely mediated through the activation of the Nrf2 signaling pathway. orientjchem.org Additionally, ITCs can inhibit phase I enzymes, which are involved in the activation of pro-carcinogens. nih.gov

In the context of toxicity, the same chemical reactivity that underlies their beneficial effects can also lead to cytotoxicity. At higher concentrations, ITCs can induce apoptosis and cause cell cycle arrest in both cancerous and normal cells. nih.govnih.gov Studies have shown that some isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), can inhibit DNA replication, leading to DNA damage. nih.gov This genotoxic potential is a significant consideration in their safety evaluation. nih.gov

While many studies report that ITCs show selective toxicity towards cancer cells over normal cells, this is not always the case, and the effect is dose-dependent. nih.govnih.gov For instance, while some studies show certain ITCs are less potent against normal human bronchial epithelial cells compared to lung cancer cells, long-term exposure or high concentrations could still pose a risk to normal tissues. nih.govsigmaaldrich.com

Given their reactivity, handling isothiocyanates in a research setting requires caution. They are considered hazardous materials, with potential for skin and eye irritation, and may cause allergic skin reactions or respiratory difficulties if inhaled. Therefore, appropriate personal protective equipment, such as gloves, goggles, and face shields, should be used when working with these compounds.

Mechanistic Research on Environmental Metabolites of Related Dichlorophenyl Compounds

This compound is structurally related to several widely used dichlorophenyl-based herbicides, such as diuron (B1670789) and linuron. A common and persistent environmental metabolite of these herbicides is 3,4-dichloroaniline (B118046) (3,4-DCA). 3,4-DCA is often detected in soil and aquatic environments and has been shown to be more toxic than its parent compounds in some cases.

Toxicological research on 3,4-DCA has revealed several mechanisms of action. A primary effect in mammals is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and fatigue. Studies in rats have also pointed to potential hepatotoxic (liver toxicity) and nephrotoxic (kidney toxicity) effects.

In non-human organisms, 3,4-DCA exhibits significant toxicity. It has been shown to cause reproductive toxicity in fish, such as the Javanese medaka, leading to reduced fecundity and alterations in gonad tissue. The compound also demonstrates embryotoxicity in fish, affecting their development.

Mechanistic studies in male mice have indicated that 3,4-DCA has genotoxic potential, causing a significant increase in chromosomal aberrations in bone marrow and spermatocyte cells. It also led to a decrease in sperm count and motility, indicating reproductive toxicity. Histopathological examination revealed alterations in the liver and testis of the treated mice. The effects observed were dose-dependent.

Table 2: Summary of Toxicological Findings for 3,4-Dichloroaniline (3,4-DCA)

| Organism/System | Observed Effects | Mechanistic Insights | Reference |

|---|---|---|---|

| Humans (occupational exposure) | Cyanosis, methemoglobinemia, skin/eye irritation | Methemoglobin formation | |

| Rats | Methemoglobinemia, hemolytic anemia, potential hepatotoxicity and nephrotoxicity | Oxidative damage to red blood cells | |

| Mice (male) | Genotoxicity, reproductive toxicity, liver and testis histopathological changes | Induction of chromosomal aberrations, reduced sperm quality |

| Javanese Medaka (fish) | Reproductive toxicity, embryotoxicity | Reduced fecundity, altered gonad development | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichlorophenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives using reagents like phosphorus pentoxide, iodine, or acetic anhydride under controlled temperatures (80–120°C). For example, thiocarbanilide reacts with phosphorus pentoxide in anhydrous conditions to yield phenyl isothiocyanate analogs, which can be adapted for 3,4-dichlorophenyl substitution by optimizing stoichiometry and reaction time. Post-synthesis purification via vacuum distillation (boiling point: 134–136°C at 7 mmHg) is critical to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) : Determine purity (>98%) by comparing retention times with standards.

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichloro groups).